Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride
Overview
Description
“Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 252752-46-8 . It has a molecular weight of 216.67 and its IUPAC name is methyl 2-(4-hydrazineylphenyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Pharmacological Screening
The synthesis of various compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, involving hydrazine hydrate to afford hydrazide, has been explored. This process led to the creation of compounds with significant antihypertensive α-blocking activity. The pharmacological screening indicated low toxicity and potential for further development in medical applications (Abdel-Wahab et al., 2008).
Reactivity Studies
Investigations into the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles revealed selective displacement reactions. This study contributes to the understanding of chemical reactivity and potential for creating new compounds with specific properties (Adembri et al., 1976).
Antimicrobial Agent Synthesis
The creation of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the potential of using hydrazine derivatives for developing new antimicrobial drugs. This research highlights the synthesis process and the evaluation of antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Electrochemical Studies
Electrochemical reduction studies involving o-nitrophenylthioacetic derivatives have been conducted to produce 2H-1,4-benzothiazines. This research provides insights into the electrochemical behaviors of specific compounds and potential applications in synthesis and material science (Sicker et al., 1995).
Anti-Cancer Activity
A study on the nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer cell lines demonstrates the potential of hydrazine derivatives in cancer treatment. The compound exhibited significant anti-cancer activity, offering a promising avenue for developing novel anti-cancer therapies (Prasetiawati et al., 2022).
Mechanism of Action
Target of Action
Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride is primarily used in the preparation of Chlorophenylethanolaminotetrahydrocarbazoles . These are potent β3-adrenoceptor agonists . The β3-adrenoceptors are the primary targets of this compound .
Mode of Action
As a precursor to potent β3-adrenoceptor agonists, it is likely that it interacts with these targets to exert its effects .
Biochemical Pathways
Given its role as a precursor to β3-adrenoceptor agonists, it may be involved in pathways related to the function of these receptors .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
As a precursor to β3-adrenoceptor agonists, it is likely that its effects would be related to the activation of these receptors .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety precautions.
Properties
IUPAC Name |
methyl 2-(4-hydrazinylphenyl)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZQCODDDDWZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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